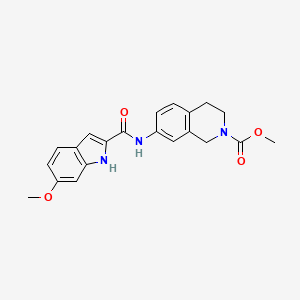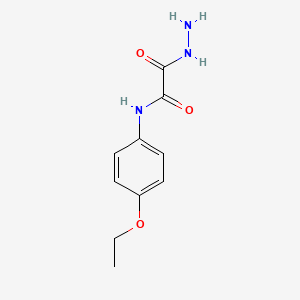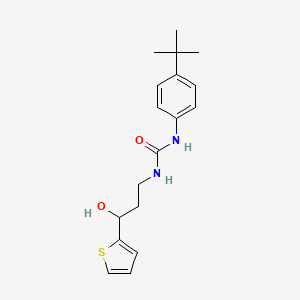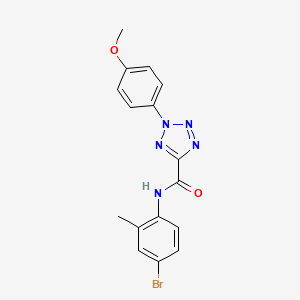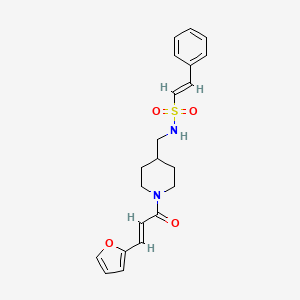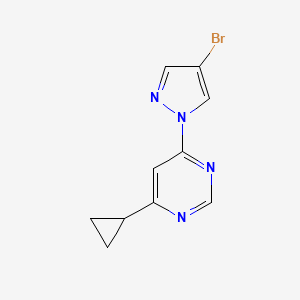
4-(4-bromo-1H-pyrazol-1-yl)-6-cyclopropylpyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-bromo-1H-pyrazol-1-yl)-6-cyclopropylpyrimidine is a heterocyclic compound that features a pyrazole ring substituted with a bromine atom and a pyrimidine ring substituted with a cyclopropyl group
作用机制
Target of Action
It’s known that pyrazole derivatives can interact with a variety of biological targets, including enzymes and receptors, depending on their specific chemical structure .
Mode of Action
It’s known that pyrazole derivatives can act as inhibitors of various enzymes . The bromine atom in the 4-position of the pyrazole ring could potentially enhance the compound’s reactivity, allowing it to form covalent bonds with its target .
Biochemical Pathways
Pyrazole derivatives are known to be involved in a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The compound’s solubility in water is reported to be slight , which could potentially impact its absorption and bioavailability.
Result of Action
It’s known that pyrazole derivatives can exhibit a wide range of biological activities, including antibacterial, antiviral, and anti-inflammatory effects .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-bromo-1H-pyrazol-1-yl)-6-cyclopropylpyrimidine typically involves the following steps:
Formation of 4-bromo-1H-pyrazole: This can be achieved by bromination of pyrazole using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetonitrile.
Cyclopropylation of Pyrimidine: The cyclopropyl group can be introduced to the pyrimidine ring through a cyclopropylation reaction using cyclopropyl bromide and a base such as potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce costs.
化学反应分析
Types of Reactions
4-(4-bromo-1H-pyrazol-1-yl)-6-cyclopropylpyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents would depend on the desired transformation.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles like amines, thiols, and alcohols.
Oxidation/Reduction: Reagents such as hydrogen peroxide for oxidation or sodium borohydride for reduction can be used.
Major Products
科学研究应用
4-(4-bromo-1H-pyrazol-1-yl)-6-cyclopropylpyrimidine has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of new materials with unique properties, such as conductive polymers or advanced coatings.
Biological Studies: It can serve as a probe or inhibitor in biological studies to investigate the function of specific proteins or pathways.
相似化合物的比较
Similar Compounds
4-bromo-1H-pyrazole: A simpler compound with similar reactivity but lacking the pyrimidine and cyclopropyl groups.
Cyclopropylpyrimidine: A compound with a similar pyrimidine structure but without the pyrazole ring.
Uniqueness
4-(4-bromo-1H-pyrazol-1-yl)-6-cyclopropylpyrimidine is unique due to the combination of the pyrazole and pyrimidine rings, along with the specific substitutions. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
属性
IUPAC Name |
4-(4-bromopyrazol-1-yl)-6-cyclopropylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN4/c11-8-4-14-15(5-8)10-3-9(7-1-2-7)12-6-13-10/h3-7H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEQOXILYKVIHBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NC=N2)N3C=C(C=N3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-(4-chlorophenyl)-9-ethyl-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2881740.png)

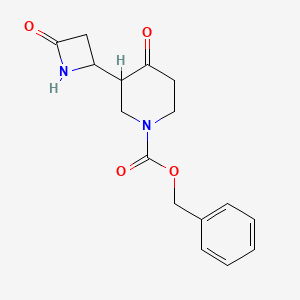
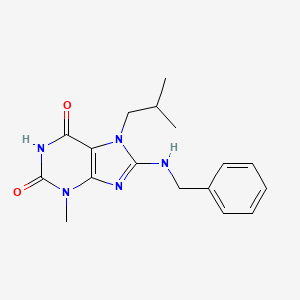
![(2Z)-2-[(2-fluorophenyl)imino]-6-nitro-2H-chromene-3-carboxamide](/img/structure/B2881745.png)
![N-[2-(1H-indol-3-yl)ethyl]-2-(3-methylphenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B2881746.png)
![N-(4-ethoxyphenyl)-2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide](/img/structure/B2881754.png)
![N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]-N-propylethanediamide](/img/structure/B2881756.png)

